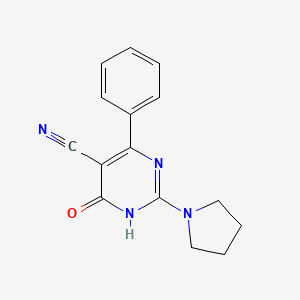
2-(1,3-benzoxazol-2-ylthio)-N'-(4-hydroxy-3-methoxybenzylidene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-benzoxazol-2-ylthio)-N'-(4-hydroxy-3-methoxybenzylidene)acetohydrazide (BBAA) is a compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound has been shown to possess a range of biological activities that make it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(1,3-benzoxazol-2-ylthio)-N'-(4-hydroxy-3-methoxybenzylidene)acetohydrazide is not fully understood. However, it has been suggested that this compound exerts its biological effects by modulating the activity of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin. This inhibition leads to a reduction in skin pigmentation, making this compound a potential candidate for the treatment of hyperpigmentation disorders. This compound has also been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which is a neurotransmitter involved in learning and memory processes.
Biochemical and Physiological Effects:
This compound has been found to possess a range of biochemical and physiological effects. It has been shown to possess potent anti-inflammatory and antioxidant properties. This compound has also been found to exhibit anticancer properties by inducing apoptosis in cancer cells. Additionally, this compound has been shown to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
2-(1,3-benzoxazol-2-ylthio)-N'-(4-hydroxy-3-methoxybenzylidene)acetohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound also possesses a range of biological activities, making it a versatile compound for studying various biological processes. However, there are also some limitations to using this compound in lab experiments. This compound has a relatively low solubility in water, which can make it difficult to work with in aqueous environments. Additionally, this compound has not been extensively studied in vivo, which limits our understanding of its potential as a therapeutic agent.
Future Directions
There are several future directions for research on 2-(1,3-benzoxazol-2-ylthio)-N'-(4-hydroxy-3-methoxybenzylidene)acetohydrazide. One area of research could focus on further elucidating the mechanism of action of this compound. This could involve studying the interaction of this compound with various enzymes and signaling pathways. Another area of research could focus on the development of this compound derivatives with improved solubility and bioavailability. Additionally, more in vivo studies could be conducted to further evaluate the potential of this compound as a therapeutic agent.
Synthesis Methods
The synthesis of 2-(1,3-benzoxazol-2-ylthio)-N'-(4-hydroxy-3-methoxybenzylidene)acetohydrazide involves the condensation of 2-(1,3-benzoxazol-2-ylthio)acetohydrazide with 4-hydroxy-3-methoxybenzaldehyde. The reaction is carried out in the presence of a suitable catalyst and solvent. The resulting product is then purified using a series of chromatography techniques to obtain pure this compound.
Scientific Research Applications
2-(1,3-benzoxazol-2-ylthio)-N'-(4-hydroxy-3-methoxybenzylidene)acetohydrazide has been extensively studied for its potential as a therapeutic agent. It has been shown to possess a range of biological activities such as anti-inflammatory, antioxidant, and anticancer properties. This compound has also been found to exhibit potent inhibitory activity against a range of enzymes such as tyrosinase, acetylcholinesterase, and butyrylcholinesterase.
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(Z)-(4-hydroxy-3-methoxyphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-23-15-8-11(6-7-13(15)21)9-18-20-16(22)10-25-17-19-12-4-2-3-5-14(12)24-17/h2-9,21H,10H2,1H3,(H,20,22)/b18-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJPZKDKAIILEY-NVMNQCDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N\NC(=O)CSC2=NC3=CC=CC=C3O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(2-methoxyphenyl)-N-methylethanamine](/img/structure/B5968420.png)
![1-(2-methyl-1H-imidazol-4-yl)-N-[(2-phenoxy-3-pyridinyl)methyl]methanamine](/img/structure/B5968421.png)

![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-[(3-methyl-3-piperidinyl)methoxy]nicotinamide](/img/structure/B5968429.png)
![3-methyl-6-(1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5968434.png)
![3-[(4-methoxy-3-nitrobenzyl)thio]-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B5968445.png)
![2-(3-butenoyl)-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5968466.png)
![2-(4-{1-[(1-methyl-1H-imidazol-5-yl)carbonyl]-3-pyrrolidinyl}-1-piperidinyl)pyrimidine](/img/structure/B5968476.png)
![3-[(cyclopropylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B5968483.png)
![7-[(5-oxopyrrolidin-2-yl)acetyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5968486.png)
![4-chloro-2-{[3-(2-hydroxyethyl)-4-(3-methyl-2-buten-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5968500.png)
![N-benzyl-1-{3-[(3-cyclohexyl-1-pyrrolidinyl)carbonyl]-5-isoxazolyl}-N-methylmethanamine](/img/structure/B5968502.png)

